molecular formula C15H10INO3 B14157405 4-Cyano-2-iodo-6-methoxyphenyl benzoate CAS No. 445003-43-0

4-Cyano-2-iodo-6-methoxyphenyl benzoate

Cat. No.: B14157405
CAS No.: 445003-43-0
M. Wt: 379.15 g/mol
InChI Key: ATOCSVNINXBIMM-UHFFFAOYSA-N
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Description

4-Cyano-2-iodo-6-methoxyphenyl benzoate is an organic compound that features a cyano group, an iodine atom, and a methoxy group attached to a phenyl ring, which is further esterified with benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-2-iodo-6-methoxyphenyl benzoate typically involves multi-step organic reactions. One common method includes the iodination of 4-cyano-2-methoxyphenyl benzoate using iodine and a suitable oxidizing agent. The reaction conditions often require a solvent such as acetic acid and a catalyst like copper(II) sulfate to facilitate the iodination process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction controls are essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-2-iodo-6-methoxyphenyl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the iodine atom.

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Coupling: Biaryl compounds.

Scientific Research Applications

4-Cyano-2-iodo-6-methoxyphenyl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyano-2-iodo-6-methoxyphenyl benzoate depends on its specific application. In coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds through palladium-catalyzed processes. The cyano and methoxy groups can influence the electronic properties of the compound, affecting its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyano-2-iodo-6-methoxyphenyl benzoate is unique due to the combination of the cyano, iodine, and methoxy groups, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

CAS No.

445003-43-0

Molecular Formula

C15H10INO3

Molecular Weight

379.15 g/mol

IUPAC Name

(4-cyano-2-iodo-6-methoxyphenyl) benzoate

InChI

InChI=1S/C15H10INO3/c1-19-13-8-10(9-17)7-12(16)14(13)20-15(18)11-5-3-2-4-6-11/h2-8H,1H3

InChI Key

ATOCSVNINXBIMM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C#N)I)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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